2,3,3,4,4,5-Hexafluorocyclopentanol
Description
2,3,3,4,4,5-Hexafluorocyclopentanol is a fluorinated cyclic alcohol characterized by a cyclopentane backbone substituted with six fluorine atoms at positions 2, 3 (two), 4 (two), and 3. The electron-withdrawing nature of fluorine substituents significantly enhances the acidity of its hydroxyl group compared to non-fluorinated analogs, making it a valuable intermediate in synthetic chemistry, particularly for pharmaceuticals and advanced materials. Its synthesis typically involves selective fluorination of cyclopentanol derivatives or ring-closure reactions using fluorinated precursors .
Properties
IUPAC Name |
2,3,3,4,4,5-hexafluorocyclopentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F6O/c6-2-1(12)3(7)5(10,11)4(2,8)9/h1-3,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFKWJJNBFFYFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C1F)(F)F)(F)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,4,4,5-Hexafluorocyclopentanol typically involves the fluorination of cyclopentanol derivatives. One common method is the reaction of cyclopentanol with fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out at elevated temperatures and pressures to ensure complete fluorination .
Industrial Production Methods
Industrial production of 2,3,3,4,4,5-Hexafluorocyclopentanol often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to maximize yield and purity while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2,3,3,4,4,5-Hexafluorocyclopentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclopentane derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of hexafluorocyclopentanone.
Reduction: Formation of hexafluorocyclopentane.
Substitution: Formation of various substituted cyclopentanol derivatives.
Scientific Research Applications
2,3,3,4,4,5-Hexafluorocyclopentanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated compounds and polymers.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, coatings, and surfactants
Mechanism of Action
The mechanism by which 2,3,3,4,4,5-Hexafluorocyclopentanol exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins. This can lead to alterations in enzyme activity and receptor binding, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Cyclic Alcohols
Cyclopentanol (non-fluorinated):
- Acidity (pKa): ~19.0 (weakly acidic).
- Boiling Point: ~140°C.
- Reactivity: Limited utility in acidic or electrophilic reactions due to low hydroxyl group activation.
2,3,3,4,4,5-Hexafluorocyclopentanol:
- Acidity (pKa): Estimated ~5.0 (similar to pentafluorophenol, pKa ~5.5) due to strong electron-withdrawing effects of fluorine .
- Boiling Point: ~180°C (estimated), higher than cyclopentanol due to increased molecular weight and polarity.
- Reactivity: Acts as a strong hydrogen-bond donor and participates in SN2 reactions or esterifications more readily.
Linear Fluorinated Alcohols and Esters
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol acetate (CAS 1422-69-1):
- Structure: Linear chain with eight fluorine atoms and an acetate ester.
- Acidity (pKa): Not applicable (ester group neutralizes acidity).
- Boiling Point: ~90°C (estimated), lower than the cyclic analog due to reduced polarity and weaker intermolecular forces.
- Applications: Used as a solvent or fluoropolymer precursor, contrasting with the cyclic compound’s role in catalysis .
1-Butanol,2,2,3,3,4,4,4-heptafluoro-, 1-acetate (CAS 356-06-9):
- Structure: Linear heptafluorinated butanol ester.
- Reactivity: Less acidic than 2,3,3,4,4,5-hexafluorocyclopentanol but more volatile, favoring use in coatings or adhesives .
Data Table: Key Properties of Selected Compounds
| Compound | Structure | pKa | Boiling Point (°C) | Primary Applications |
|---|---|---|---|---|
| 2,3,3,4,4,5-Hexafluorocyclopentanol | Cyclic, 6 F | ~5.0 | 180 (est.) | Pharmaceuticals, catalysts |
| Cyclopentanol | Cyclic, no F | ~19.0 | 140 | Solvents, intermediates |
| 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol acetate | Linear, 8 F, ester | N/A | 90 (est.) | Fluoropolymers, coatings |
| 1-Butanol,2,2,3,3,4,4,4-heptafluoro-, 1-acetate | Linear, 7 F, ester | N/A | 85 (est.) | Adhesives, surfactants |
Research Findings and Trends
- Acidity Enhancement: Fluorination at multiple positions on cyclic alcohols reduces pKa by ~14 units compared to non-fluorinated analogs, enabling use in acid-catalyzed reactions .
- Thermal Stability: Cyclic fluorinated alcohols exhibit higher thermal stability (decomposition >200°C) than linear esters (<150°C), favoring high-temperature applications .
- Solubility: The cyclic structure of 2,3,3,4,4,5-hexafluorocyclopentanol improves solubility in polar aprotic solvents (e.g., DMF, acetone) compared to linear fluorinated esters, which are more lipophilic .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
